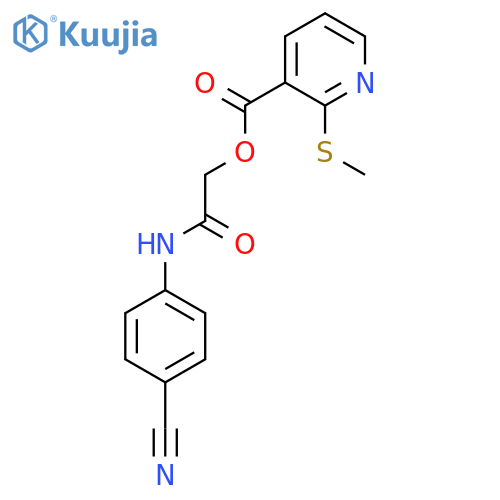

Cas no 474259-10-4 (2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 化学的及び物理的性質

名前と識別子

-

- AB00723691-01

- SR-01000051476

- Z18837919

- 474259-10-4

- EN300-26596223

- [(4-cyanophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

- AKOS002485527

- starbld0008983

- Oprea1_557199

- 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

- SR-01000051476-1

-

- インチ: 1S/C16H13N3O3S/c1-23-15-13(3-2-8-18-15)16(21)22-10-14(20)19-12-6-4-11(9-17)5-7-12/h2-8H,10H2,1H3,(H,19,20)

- InChIKey: JNQXEGSSBPCRDK-UHFFFAOYSA-N

- SMILES: S(C)C1C(=CC=CN=1)C(=O)OCC(NC1C=CC(C#N)=CC=1)=O

計算された属性

- 精确分子量: 327.06776246g/mol

- 同位素质量: 327.06776246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 23

- 回転可能化学結合数: 6

- 複雑さ: 468

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- XLogP3: 2.2

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26596223-0.05g |

474259-10-4 | 90% | 0.05g |

$212.0 | 2023-09-13 |

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 関連文献

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinateに関する追加情報

Research Update on 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate (CAS: 474259-10-4)

In recent years, the compound 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate (CAS: 474259-10-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance the efficiency of the production process. These advancements not only facilitate large-scale manufacturing but also ensure the reproducibility of the compound for further pharmacological evaluations.

Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory and proliferative pathways. For instance, recent in vitro and in vivo studies have demonstrated its ability to selectively target and modulate key signaling molecules, thereby reducing inflammation and inhibiting abnormal cell growth. These findings suggest its potential utility in treating conditions such as chronic inflammatory diseases and certain types of cancer.

Pharmacokinetic and toxicological assessments of 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate have also been conducted to evaluate its safety profile. Preliminary data indicate favorable absorption and distribution properties, with minimal off-target effects. However, further studies are required to fully understand its metabolic pathways and long-term safety in humans.

In conclusion, 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate represents a promising candidate for therapeutic development. Its unique chemical structure and biological activity make it a valuable subject for ongoing research. Future studies should focus on elucidating its precise molecular targets and exploring its efficacy in clinical trials. The continued investigation of this compound may pave the way for novel treatments in the fields of oncology and immunology.

474259-10-4 (2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate) Related Products

- 11099-34-6(COPPER METAL ALLOY-COPPER TIN)

- 2140866-87-9(N-methyl-3-(4-piperidyl)benzamide;dihydrochloride)

- 2171596-27-1(tert-butyl 3-(1-amino-2-methylcyclopropyl)-3-hydroxypyrrolidine-1-carboxylate)

- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)

- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)

- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)

- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)

- 905781-48-8((Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline)